Cas no 805250-17-3 (methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate)

methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
- (6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic Acid Methyl Ester
- 2,3-dihydro-6-hydroxy-3-Benzofuranacetic acid methyl ester
- 3-BENZOFURANACETIC ACID, 2,3-DIHYDRO-6-HYDROXY-, METHYL ESTER
- methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
- methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
- (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
- 3-Benzofuranaceticacid,2,3-dihydro-6-hydroxy-,Methylester
- RHMDISFJOKCCAQ-UHFFFAOYSA-N
- 2,3-Dihydro-6-hydroxy-3-benzofuranacetic acid meth
- Methyl 2,3-dihydro-6-hydroxy-3-benzofuranacetate (ACI)
- Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]furan-3-yl)acetate
- SR03298A
- (6-hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester
- EN300-5336064
- SCHEMBL435248
- SY028309
- SB17662
- Methyl2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
- Methyl 2-(6-hydroxy-2 pound not3-dihydrobenzofuran-3-yl)acetate
- 805250-17-3
- SB17663
- CS-M1216
- DS-1595
- SB17664
- MFCD19703879
- SY021378
- AKOS015919522
- Methyl (S)-6-Hydroxy-2,3-dihydrobenzofuran-3-acetate
- BCP11799
- DTXSID90720987
- Methyl(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
- BCP14140
- A23582
- ALBB-032914
- DB-351782
-
- MDL: MFCD19703879
- Inchi: 1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3
- InChI Key: RHMDISFJOKCCAQ-UHFFFAOYSA-N
- SMILES: O=C(CC1COC2C1=CC=C(C=2)O)OC
Computed Properties
- Exact Mass: 208.07355886g/mol
- Monoisotopic Mass: 208.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 55.8
Experimental Properties
- Density: 1.257±0.06 g/cm3 (20 ºC 760 Torr)
- Boiling Point: 326.5±42.0℃ (760 Torr)
- Flash Point: 126.9±21.4℃
methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D549166-1g |
methyl 2-(2,3-dihydro-6-hydroxybenzofuran-3-yl)acetate |
805250-17-3 | 95% | 1g |
$460 | 2024-05-24 | |
eNovation Chemicals LLC | D487207-0.25g |
methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate |
805250-17-3 | 97% | 0.25g |
$264 | 2023-09-03 | |
ChemScence | CS-M1216-5g |
methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate |
805250-17-3 | 5g |
$336.0 | 2022-04-26 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7150-250MG |
methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate |
805250-17-3 | 95% | 250MG |
¥ 369.00 | 2023-04-13 | |
Fluorochem | 092514-250mg |
Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate |
805250-17-3 | 95% | 250mg |
£56.00 | 2022-03-01 | |
Fluorochem | 092514-5g |
Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate |
805250-17-3 | 95% | 5g |
£301.00 | 2022-03-01 | |
eNovation Chemicals LLC | D956480-5g |
3-Benzofuranaceticacid,2,3-dihydro-6-hydroxy-,Methylester |
805250-17-3 | 95+% | 5g |
$265 | 2024-06-07 | |
Chemenu | CM161984-10g |
Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate |
805250-17-3 | 97% | 10g |
$689 | 2021-06-17 | |
DC Chemicals | DC7033-100 mg |
SR03298A |
805250-17-3 | >98% | 100mg |
$650.0 | 2022-02-28 | |
Chemenu | CM161984-250mg |
Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate |
805250-17-3 | 97% | 250mg |
$*** | 2023-05-29 |
methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate Production Method
Synthetic Circuit 1
Synthetic Circuit 2
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 18 h, rt
Synthetic Circuit 3
1.2 Reagents: Sulfuric acid ; reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; rt
Synthetic Circuit 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, cooled
2.1 Catalysts: Sulfuric acid Solvents: Methanol ; overnight, 60 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 5 h, 5 - 10 bar, rt
Synthetic Circuit 5
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 5 h, 5 - 10 bar, rt
Synthetic Circuit 6
2.1 Reagents: Sodium hydroxide Solvents: Water ; reflux
2.2 Reagents: Sulfuric acid ; reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; rt
methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate Raw materials
- methyl 2-(6-hydroxy-1-benzofuran-3-yl)acetate
- ethyl 4-chloro-3-oxobutanoate
- 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one
- 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid
methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate Preparation Products
methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate Related Literature
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
Additional information on methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Methyl 2-(6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate (CAS No. 805250-17-3): A Comprehensive Overview
Methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate (CAS No. 805250-17-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 805250-17-3, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent applications of methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate, highlighting its significance in modern scientific research.
Chemical Structure and Properties
Methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate is a derivative of benzofuran, a heterocyclic aromatic compound with a fused benzene and furan ring. The presence of the hydroxyl group at the 6-position and the acetate ester at the 2-position imparts unique chemical properties to this molecule. The compound has a molecular formula of C11H12O4 and a molecular weight of approximately 212.20 g/mol. Its solubility in various organic solvents and its stability under different conditions make it suitable for a wide range of applications in both laboratory and industrial settings.
Synthesis Methods
The synthesis of methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate has been explored through several routes, each with its own advantages and limitations. One common method involves the reaction of 6-hydroxybenzofuran with methyl bromoacetate in the presence of a base such as potassium carbonate. This reaction typically proceeds via nucleophilic substitution, yielding the desired product with high purity and yield. Another approach involves the condensation of 6-hydroxybenzofuran with acetic anhydride followed by methylation using methyl iodide. These synthetic strategies have been optimized to enhance efficiency and reduce by-products, making them suitable for large-scale production.
Biological Activities and Applications
Recent studies have highlighted the potential biological activities of methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate. One notable application is in the field of anticancer research. Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
In addition to its anticancer properties, methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate has also been investigated for its anti-inflammatory and antioxidant activities. Research has demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress.
Clinical Trials and Future Prospects
The promising biological activities of methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate have led to increased interest in its potential therapeutic applications. Several preclinical studies have been conducted to evaluate its safety and efficacy in animal models. These studies have shown promising results, paving the way for further clinical trials.
In conclusion, methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate (CAS No. 805250-17-3) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for further investigation and development as a therapeutic agent. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and potential clinical uses will emerge.
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